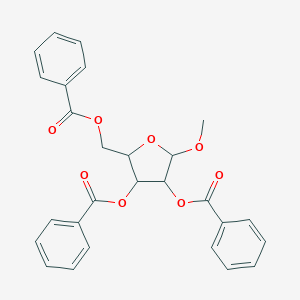

Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside

Overview

Description

Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside (MTBA) is a synthetic compound that has been used for a variety of biomedical and laboratory applications. MTBA is a derivative of arabinose, an important sugar in the human body, and has been found to have a variety of biochemical and physiological effects. MTBA has been used in research to study the structure and function of proteins and carbohydrates, as well as in the development of new drugs and therapies. In

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

Methyl-2-formyl benzoate, a compound with related benzoate groups, is highlighted for its versatility in organic synthesis, serving as a precursor for the development of compounds with a range of pharmacological activities. This indicates that compounds like Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside could play a significant role in the synthesis of bioactive molecules due to their structural and chemical properties (Farooq & Ngaini, 2019).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide derivatives have been utilized in a variety of scientific disciplines, from nanotechnology to biomedical applications, due to their self-assembly into nanometer-sized structures and multivalent nature. This suggests that this compound could have potential applications in supramolecular chemistry, where its specific functional groups may facilitate the formation of complex structures (Cantekin, de Greef, & Palmans, 2012).

Biological Significance of Heterocyclic Compounds

The triazine scaffold, as a component of heterocyclic compounds, demonstrates a wide spectrum of biological activities. Given the structural complexity and potential for bioactivity in compounds like this compound, it may serve as a core structure for the development of drugs with diverse pharmacological targets (Verma, Sinha, & Bansal, 2019).

Antimicrobial and Antioxidant Applications

Monoterpenes and their derivatives have shown significant antimicrobial and antioxidant effects. While this compound is not a monoterpene, the investigation of structurally complex compounds for their bioactivity suggests potential research applications in studying its antimicrobial and antioxidant capabilities (Marchese et al., 2017).

Safety and Hazards

When handling “Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside is a complex organic compound with the molecular formula C27H24O8 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is used in the preparation of 1-α- and 1-β-d-arabinofuranosyl-2-nitroimidazole (α-aza and β-aza) . These compounds are synthons for a number of potential markers of tissue hypoxia .

Biochemical Pathways

Given its use in the preparation of potential markers of tissue hypoxia , it may be involved in pathways related to cellular respiration and oxygen utilization.

Result of Action

Given its use in the preparation of potential markers of tissue hypoxia , it may have effects related to cellular respiration and oxygen utilization.

Action Environment

Like many other chemical compounds, its stability and efficacy may be influenced by factors such as temperature, ph, and the presence of other chemicals .

Biochemical Analysis

Biochemical Properties

It is known that this compound is used in the preparation of α-AZA and β-AZA , which suggests that it may interact with enzymes, proteins, and other biomolecules involved in the synthesis of these compounds.

Cellular Effects

Given its role in the preparation of α-AZA and β-AZA , it may influence cell function by contributing to the production of these potential markers of tissue hypoxia.

Molecular Mechanism

It may exert its effects at the molecular level through its involvement in the synthesis of α-AZA and β-AZA .

Metabolic Pathways

Given its role in the synthesis of α-AZA and β-AZA , it may interact with enzymes or cofactors involved in these pathways.

properties

IUPAC Name |

(3,4-dibenzoyloxy-5-methoxyoxolan-2-yl)methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O8/c1-31-27-23(35-26(30)20-15-9-4-10-16-20)22(34-25(29)19-13-7-3-8-14-19)21(33-27)17-32-24(28)18-11-5-2-6-12-18/h2-16,21-23,27H,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKNQPQTQXKNOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

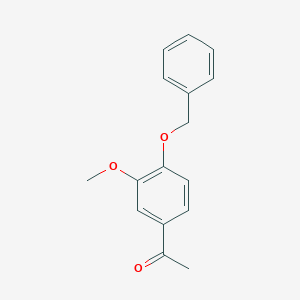

COC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10962701 | |

| Record name | Methyl 2,3,5-tri-O-benzoylpentofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7473-42-9, 42793-97-5 | |

| Record name | NSC400281 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC170260 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,3,5-tri-O-benzoylpentofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of methyl 2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside in organic synthesis?

A1: Methyl 2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside serves as a key precursor in the synthesis of methyl 2,3-anhydro-alpha-D-ribofuranoside []. This latter compound is an important building block in carbohydrate chemistry and can be used to synthesize various biologically active molecules.

Q2: Can you describe the synthetic route for preparing methyl 2,3-anhydro-alpha-D-ribofuranoside from methyl 2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside?

A2: While the provided abstracts do not detail the entire synthesis, they mention that methyl 2,3-anhydro-alpha-D-ribofuranoside is synthesized from methyl 2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside in a four-step sequence with an overall yield of 74% []. This suggests that the synthesis likely involves selective deprotection and cyclization reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.